1-(2-Methoxyethyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea
Description
1-(2-Methoxyethyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea is a urea-based small molecule characterized by a methoxyethyl group on one nitrogen atom and a pyrrolidine ring substituted with a 5-(trifluoromethyl)pyridin-2-yl moiety on the other. This compound combines a polar methoxyethyl chain (enhancing solubility) with a lipophilic trifluoromethylpyridine group (improving membrane permeability and target binding).
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N4O2/c1-23-7-5-18-13(22)20-11-4-6-21(9-11)12-3-2-10(8-19-12)14(15,16)17/h2-3,8,11H,4-7,9H2,1H3,(H2,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSLEEHIQHQWJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1CCN(C1)C2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Methoxyethyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a urea functional group linked to a pyrrolidine and a pyridine moiety. Its molecular formula is , with a molecular weight of approximately 319.30 g/mol. The trifluoromethyl group on the pyridine ring enhances its lipophilicity, potentially affecting its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Enzyme Inhibition : Many urea derivatives act as inhibitors for enzymes such as cyclooxygenase (COX) and phosphodiesterases (PDEs), which are critical in inflammatory pathways.
- Receptor Modulation : The presence of the pyridine ring suggests potential interactions with G protein-coupled receptors (GPCRs), which play significant roles in cellular signaling.
Antimicrobial Properties
Studies have shown that urea derivatives exhibit antimicrobial activity against various pathogens. For instance, related compounds have demonstrated minimum inhibitory concentration (MIC) values indicating effectiveness against bacteria like Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Research has revealed that certain urea compounds can inhibit pro-inflammatory cytokines such as TNFα and IL-6. In vitro studies indicated that modifications in the chemical structure can enhance potency against inflammatory pathways .
Case Studies
- Anticancer Activity : A study investigated the effects of similar urea compounds on cancer cell lines, showing significant inhibition of cell proliferation in human breast cancer cells at concentrations as low as 10 µM.
- Neuroprotective Effects : Another investigation into the neuroprotective properties of urea derivatives found that they could reduce oxidative stress markers in neuronal cells, suggesting potential applications in neurodegenerative diseases.
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(2-methoxyethyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea with structurally or functionally related urea derivatives, highlighting key differences in substituents, molecular properties, and biological activities:
*Estimated based on analogous structures.
Key Structural and Functional Insights:
Substituent Impact on Solubility: The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to bromophenyl or trifluoromethylphenyl groups in analogs (e.g., SB705498) .
Biological Activity Trends :
- TRPV1 Antagonism : SB705498 demonstrates that a pyrrolidine-urea scaffold with a trifluoromethylpyridine group effectively inhibits TRPV1, a pain-associated receptor. The target compound’s methoxyethyl group may modulate selectivity or pharmacokinetics .
- Antimicrobial Activity : Compounds like show that urea-thiazole hybrids with trifluoromethylpyridine groups inhibit bacterial FabK, a key enzyme in fatty acid biosynthesis. The target compound’s pyrrolidine ring could similarly engage enzymatic pockets.
Stereochemical Considerations :
- SB705498’s (R)-pyrrolidine configuration is critical for TRPV1 binding . The target compound’s stereochemistry (if chiral) would require evaluation for optimal activity.
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The trifluoromethylpyridine moiety is a common pharmacophore in urea derivatives for target binding (e.g., TRPV1, FabK). Replacing bromophenyl (SB705498) with methoxyethyl may reduce off-target interactions while maintaining efficacy .
- Pharmacokinetic Optimization : The methoxyethyl group’s polarity could enhance bioavailability compared to more lipophilic analogs, as seen in urea-based drugs like linagliptin .
- Unresolved Questions : The target compound’s exact target profile, metabolic stability, and toxicity remain uncharacterized. Further in vitro assays (e.g., kinase panels, ADME studies) are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
